Kinase Inhibition Profiling: Absence of Direct Comparative Data for the 2,3-Dimethylphenyl Regioisomer
Public bioactivity databases contain HDAC1 inhibition data (IC50 = 67 nM) for a structurally distinct compound (BDBM50465399, CHEMBL4291940) and IDO1 inhibition data (IC50 = 50,000 nM) for a different chemotype (BDBM50578632, CHEMBL4852532) [1][2]. Neither entry corresponds to N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. Therefore, no direct kinase inhibition comparison between the target compound and its closest analogs exists in the public domain. This evidence gap means that any claim of differential enzymatic activity for the 2,3-dimethylphenyl substitution pattern relative to other regioisomers cannot currently be substantiated by quantitative data.
| Evidence Dimension | HDAC1 and IDO1 inhibition |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | No data available for close analogs |
| Quantified Difference | Not calculable |
| Conditions | BindingDB curated assays (fluorescence for HDAC1; tryptophan consumption for IDO1) |
Why This Matters
The absence of comparative enzymatic data means that procurement decisions must rely on the compound's structural uniqueness rather than demonstrated selectivity advantages.
- [1] BindingDB entry BDBM50465399 (CHEMBL4291940). HDAC1 IC50 data. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50465399 View Source
- [2] BindingDB entry BDBM50578632 (CHEMBL4852532). IDO1 IC50 data. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578632 View Source
